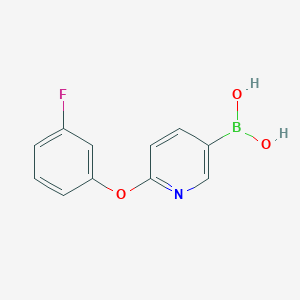

6-(3-Fluorophenoxy)pyridine-3-boronic acid

Übersicht

Beschreibung

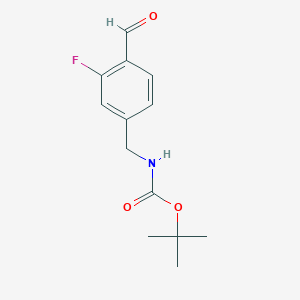

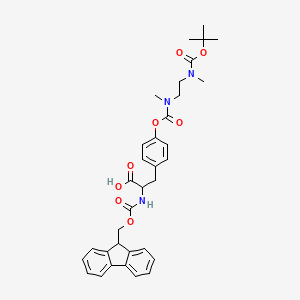

“6-(3-Fluorophenoxy)pyridine-3-boronic acid” is a chemical compound with the molecular formula C11H9BFNO3 . It has a molecular weight of 233.01 g/mol . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “6-(3-Fluorophenoxy)pyridine-3-boronic acid”, can be achieved through various methods. One of the most promising methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis

The linear formula of “6-(3-Fluorophenoxy)pyridine-3-boronic acid” is C11H9BFNO3 . The InChI code is 1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H .Chemical Reactions Analysis

Boronic acids, such as “6-(3-Fluorophenoxy)pyridine-3-boronic acid”, are known to participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura coupling reactions . They can also undergo protodeboronation, a process that has been explored in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

“6-(3-Fluorophenoxy)pyridine-3-boronic acid” is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Recent Advances in BODIPY-Based Functional Materials

Boron dipyrrin compounds, known as BODIPY, have gained significant attention for their high fluorescent intensity and low toxicity, making them ideal for medical diagnostics and therapeutic applications, particularly in cancer treatment. Their integration into drug carriers enhances therapeutic efficiency and enables real-time imaging of drug delivery systems. The structural diversity of BODIPY allows for extensive modification, potentially paving the way for innovative multifunctional drug carriers (Marfin et al., 2017).

Boron in Ligand Electronic Systems

Research on biologically important ligands like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil, has shown that metals significantly influence their electronic systems. Understanding these interactions is crucial for grasping the nature of these compounds' interactions with biological targets, such as cell receptors or vital cell components. This knowledge aids in predicting a molecule's reactivity and stability in complex compounds (Lewandowski et al., 2005).

Boronic Acid Drugs: Design and Discovery

Boronic acids are increasingly incorporated into drug discovery due to their potential to enhance drug potency and improve pharmacokinetics. With five boronic acid drugs already approved and several others in clinical trials, the unique properties of boronic acids, such as their ability to form stable covalent bonds with biomolecules, offer promising avenues for new drug development. This review explores the process of discovering boronic acid drugs, highlighting their benefits and the synthetic developments that have facilitated their integration into medicinal compounds (Plescia & Moitessier, 2020).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

[6-(3-fluorophenoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BFNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGPEIVGCVSDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluorophenoxy)pyridine-3-boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetic acid](/img/structure/B1446419.png)

![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)

![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)